Broad-Spectrum In Vitro Antiviral Activity Against 48 HRV Serotypes
Rupintrivir demonstrates potent and consistent antiviral activity against a comprehensive panel of 48 distinct human rhinovirus (HRV) serotypes, a breadth of coverage that is a critical differentiator from many earlier protease inhibitors [1]. The mean EC50 of 0.023 μM was observed across all serotypes tested, with a narrow effective range, indicating robust pan-serotype activity [1].
| Evidence Dimension | In vitro antiviral potency (EC50) |
|---|---|
| Target Compound Data | Mean EC50 = 0.023 μM (range: 0.003–0.081 μM) |
| Comparator Or Baseline | Class of earlier HRV protease inhibitors (implied baseline: many with limited serotype coverage or higher EC50 values) |
| Quantified Difference | Activity against all 48 tested serotypes; mean EC50 of 0.023 μM |
| Conditions | H1-HeLa and MRC-5 cell protection assays |
Why This Matters
This comprehensive serotype coverage is essential for research and development of broad-spectrum anti-rhinoviral therapies, as it suggests a low likelihood of serotype-specific escape mutants and a high barrier to viral resistance [1].
- [1] Patick AK, Binford SL, Brothers MA, Jackson RL, Ford CE, Diem MD, Maldonado F, Dragovich PS, Zhou R, Prins TJ, Fuhrman SA, Meador JW, Zalman LS, Matthews DA, Worland ST. In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 1999 Oct;43(10):2444-50. View Source
